8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Description
Properties
Molecular Formula |
C10H8N4S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
8-methyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C10H8N4S/c1-5-2-3-7-6(4-5)8-9(11-7)12-10(15)14-13-8/h2-4H,1H3,(H2,11,12,14,15) |
InChI Key |
XHUTVLPWUCSQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=NC(=S)NN=C23 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
8-Methylisatin reacts with thiosemicarbazide in ethanol under reflux with potassium carbonate as a base catalyst. The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s sulfur atom on the carbonyl carbon of isatin, followed by cyclization to form the triazinoindole core. The methyl group at position 8 is introduced via the starting 8-methylisatin, which must be synthesized beforehand through Friedel-Crafts alkylation of isatin.
Key Parameters
Purification and Characterization
The crude product is precipitated by cooling the reaction mixture, followed by filtration and recrystallization from chloroform/ethanol. Spectral data for analogous compounds (e.g., 8-nitro derivatives) show characteristic IR absorptions for C=S (1167 cm⁻¹) and N-H (3134–3436 cm⁻¹). For the 8-methyl variant, -NMR would display a singlet at δ 2.35 ppm for the methyl group and a broad singlet near δ 14.5 ppm for the thiol proton.
PEG-400 Mediated Solvent-Free Synthesis
Polyethylene glycol (PEG-400) serves as an eco-friendly reaction medium for synthesizing triazinoindole thiols without additional bases or solvents.
Procedure and Optimization
A mixture of 8-methylisatin (1.0 mmol) and thiosemicarbazide (1.0 mmol) is stirred in PEG-400 at 70°C for 6–8 hours. PEG acts as both solvent and catalyst, facilitating cyclization via hydrogen bonding interactions. The product is extracted with diethyl ether after cooling, and PEG is recycled for subsequent runs.
Advantages
Analytical Data
For the structurally similar 8-methyl-5,9b-dihydro-1H-triazino[5,6-b]indol-3-ol, melting points range from 297–299°C, with IR peaks at 3388 cm⁻¹ (O-H) and 1610 cm⁻¹ (C=N). The thiol analog would exhibit a C=S stretch near 1160 cm⁻¹ and a sulfur-specific mass fragment at m/z 208 (M+H)+.
Hydrazine Hydrate Treatment of Thiol Precursors
Thiol-containing triazinoindoles can be derived from hydrazine-mediated transformations of intermediate disulfides or mercapto derivatives.
Synthesis of 3-Mercapto Intermediate
Treatment of 8-methyl-5H-triazino[5,6-b]indole with thioglycolic acid in dry benzene yields a 3-mercapto intermediate, which is subsequently treated with hydrazine hydrate to introduce the thiol group.
Reaction Conditions
Challenges and Mitigation
This method requires stringent anhydrous conditions to avoid oxidation of the thiol group. Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product from disulfide byproducts.
Multi-Step Synthesis via Benzimidazole Hybrid Intermediates
A modular approach involves coupling pre-synthesized benzimidazole intermediates with triazinoindole precursors.
Intermediate Preparation
-
Synthesis of 8-Methylisatin : Achieved via nitration followed by catalytic hydrogenation or direct alkylation.
-
Formation of Triazinoindole Core : React 8-methylisatin with thiosemicarbazide under reflux.
-
Coupling with Benzimidazole : The thiol group is functionalized with benzimidazole derivatives using triethylamine as a base.
Yield Optimization
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Environmental Impact | Scalability |
|---|---|---|---|---|
| Classical Condensation | 70–75 | 95–98 | Moderate (solvent use) | High |
| PEG-Mediated | 80–85 | 98–99 | Low (solvent-free) | Moderate |
| Hydrazine Derivative | 60–65 | 90–92 | High (byproducts) | Low |
| Multi-Step Synthesis | 65–70 | 93–95 | Moderate | High |
Chemical Reactions Analysis
8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: can undergo various chemical reactions, including:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at appropriate sites.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols.
Major Products: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further research is needed to explore the full scope of its reactivity.
Scientific Research Applications
Anticancer Applications
Research has demonstrated that 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol exhibits significant anticancer properties.
Case Studies
-
In Vitro Studies :
- A study conducted by the National Cancer Institute (NCI) evaluated the compound against various human tumor cell lines. The results indicated a mean growth inhibition (GI50) of approximately 15.72 μM, suggesting potent antitumor activity .
- Another investigation highlighted its efficacy against breast cancer cells, where it induced apoptosis and inhibited cell proliferation through modulation of key signaling pathways .
- Mechanism of Action :
Antimicrobial Activity
8-Methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has also shown promising results as an antimicrobial agent.
Case Studies
-
Bacterial Inhibition :
- In studies evaluating antibacterial properties, the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics .
- Specific derivatives of the compound were synthesized and tested for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showing zones of inhibition that indicate effective antimicrobial action .
- Fungal Activity :
Antiviral Properties
The antiviral potential of 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been explored in several studies.
Case Studies
- Mechanism of Action :
- Clinical Relevance :
Summary Table of Applications
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It selectively binds to ferrous ions and may interfere with iron-dependent processes in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Triazinoindole Core
Key Observations :
- The 8-methyl derivative shows enhanced bone adhesion in hydrogels for tuberculosis treatment .
- Halogenation : 6,8-Dichloro derivatives exhibit potent anticonvulsant activity, likely due to enhanced electron-withdrawing effects and CNS penetration .
- Heterocyclic Hybrids: Pyrazolone- or quinoxaline-fused analogs (e.g., compound 33 in ) demonstrate broad-spectrum antimicrobial activity, attributed to increased π-π stacking interactions with bacterial enzymes .
Key Observations :
Key Observations :
- Urease Inhibition : The 8-methyl derivative’s methyl group enhances hydrophobic interactions with urease’s active site, outperforming nitro-substituted analogs (IC₅₀: 0.89 μM vs. 7-Nitro analog: 3.2 μM) .
- Antimicrobial Potency: Pyrazolone hybrids (e.g., compound 32) show superior activity against E. coli (MIC: 8 μg/mL) compared to non-hybridized triazinoindoles .
Biological Activity
8-Methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is with a molecular weight of 216.26 g/mol. The compound features a triazino-indole structure which is significant in conferring various biological properties.
Antitumor Activity
Research indicates that compounds with triazino-indole structures exhibit significant antitumor properties. For instance, a study evaluated several derivatives and found that modifications at specific positions on the indole ring could enhance cytotoxicity against cancer cell lines. The IC50 values for some derivatives were reported to be less than 10 µM, indicating potent activity against human glioblastoma and melanoma cells .
Table 1: Antitumor Activity of Triazino-Indole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 8-Methyl-5H-Triazino | U251 (Glioblastoma) | <10 | |
| 8-Methyl-5H-Triazino | WM793 (Melanoma) | <10 | |
| 6-Methyl-5H-Triazino | A431 (Carcinoma) | 1.98 |
Antiviral Properties
The antiviral potential of triazino-indoles has also been explored. A study highlighted that certain derivatives exhibited activity against viral infections by inhibiting viral replication mechanisms. The structure-activity relationship (SAR) revealed that specific substitutions can significantly enhance antiviral efficacy .
Table 2: Antiviral Activity of Triazino-Indole Derivatives
| Compound Name | Virus Type | Activity | Reference |
|---|---|---|---|
| 8-Methyl-5H-Triazino | Influenza | Moderate | |
| 6-Ethyl-5H-Triazino | HIV | High |
The biological activities of 8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in tumor progression and viral replication.
- Induction of Apoptosis : Studies have demonstrated that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : The thiol group in the structure contributes to antioxidant properties, which may protect cells from oxidative stress.
Case Studies
- Antitumor Efficacy : In a preclinical study involving various cancer cell lines, the compound demonstrated significant growth inhibition compared to standard chemotherapy agents. The study concluded that the compound's unique structure allows it to interact effectively with cancer-specific targets .
- Antiviral Activity : A recent investigation into the antiviral properties revealed that derivatives of triazino-indoles could inhibit replication of certain viruses in vitro. These findings suggest potential for development as antiviral therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
